molecular formula C10H10ClNO2 B11763154 5-Chloro-6-methoxy-2-methylisoindolin-1-one

5-Chloro-6-methoxy-2-methylisoindolin-1-one

Cat. No.: B11763154
M. Wt: 211.64 g/mol
InChI Key: LYGKIGDSRLQMHT-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2-methylisoindolin-1-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2-methylisoindolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by cyclization to form the isoindolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylisoindolin-1-one
  • 6-Methoxy-2-methylisoindolin-1-one
  • 5-Chloro-6-methoxyisoindolin-1-one

Uniqueness

5-Chloro-6-methoxy-2-methylisoindolin-1-one is unique due to the presence of both chloro and methoxy substituents on the isoindolinone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-6-methoxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H10ClNO2/c1-12-5-6-3-8(11)9(14-2)4-7(6)10(12)13/h3-4H,5H2,1-2H3

InChI Key

LYGKIGDSRLQMHT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1=O)OC)Cl

Origin of Product

United States

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